5-amino-2-bromo-N,N-dimethylbenzamide

Catalog No.
S8772603
CAS No.
M.F
C9H11BrN2O
M. Wt
243.10 g/mol
Availability
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5-amino-2-bromo-N,N-dimethylbenzamide

Product Name

5-amino-2-bromo-N,N-dimethylbenzamide

IUPAC Name

5-amino-2-bromo-N,N-dimethylbenzamide

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

InChI

InChI=1S/C9H11BrN2O/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,11H2,1-2H3

InChI Key

GQDZQUYAQZIHIB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)N)Br

5-amino-2-bromo-N,N-dimethylbenzamide is an aromatic compound characterized by a benzamide structure with an amino group and a bromine atom attached to the benzene ring. Its chemical formula is C9H10BrN2OC_9H_{10}BrN_2O, and it has a molecular weight of approximately 228.09 g/mol. The compound features a dimethylamino group at the nitrogen of the amide functional group, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

Due to its functional groups:

  • Nucleophilic Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The amino group can activate the aromatic ring towards electrophilic substitution, potentially allowing for further functionalization.
  • Formation of Derivatives: The compound can react with different reagents to form derivatives, which may have altered biological or chemical properties.

Several synthesis methods for 5-amino-2-bromo-N,N-dimethylbenzamide have been reported:

  • Electrochemical Synthesis: A notable method involves an electrolytic process where N,N-dimethylbenzamide is treated with tetrahydrofuran and dilute acids under controlled electric conditions. This method has been optimized for yield and purity, achieving yields as high as 96% with purities over 90% .
  • Bromination Reaction: Bromination can be performed using bromine or brominating agents in the presence of suitable solvents, facilitating the introduction of the bromine atom at the desired position on the benzene ring.
  • General Organic Synthesis Techniques: Traditional organic synthesis methods involving amide formation and subsequent bromination are also applicable.

5-amino-2-bromo-N,N-dimethylbenzamide has potential applications in various fields:

  • Medicinal Chemistry: As a building block for pharmaceuticals, particularly those targeting specific biological pathways.
  • Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic compounds.
  • Research: Employed in studies investigating structure-activity relationships in drug design.

Interaction studies involving 5-amino-2-bromo-N,N-dimethylbenzamide focus on its binding affinity with various biological targets, such as enzymes or receptors. Preliminary data suggest that halogenated benzamides can modulate enzyme activity or receptor binding due to their electronic properties and steric effects caused by substituents. These interactions are crucial for assessing its potential therapeutic effects and understanding its mechanism of action.

Several compounds share structural similarities with 5-amino-2-bromo-N,N-dimethylbenzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-N,N-dimethylbenzamideBromine at position 2Lacks amino group; primarily used in organic synthesis.
4-Bromo-2-fluoro-N,N-dimethylbenzamideBromine at position 4 and fluorine at position 2Different substitution pattern; potential for varied biological activity.
3-Bromo-4-fluoro-N,N-dimethylbenzamideBromine at position 3 and fluorine at position 4Variation in halogen positioning affecting reactivity.
5-Bromo-2-iodo-N,N-dimethylbenzamideIodine at position 2Contains iodine; may exhibit different reactivity compared to brominated analogs.

The uniqueness of 5-amino-2-bromo-N,N-dimethylbenzamide lies in its specific combination of functional groups and their positions on the benzene ring, which significantly influence its chemical behavior and potential biological activity compared to other similar compounds.

Molecular Architecture

The compound’s molecular formula is C₉H₁₁BrN₂O, with a molecular weight of 243.10 g/mol. The benzene ring is functionalized at three positions:

  • Position 2: Bromine atom (Br)
  • Position 5: Amino group (-NH₂)
  • Amide nitrogen: Two methyl groups (-N(CH₃)₂)

The systematic IUPAC name, 5-amino-2-bromo-N,N-dimethylbenzamide, reflects this substitution pattern. The amide group (-CON(CH₃)₂) is directly bonded to the benzene ring, creating a planar structure that facilitates π-π stacking interactions in crystalline phases.

Key Structural Data

PropertyValue
Molecular FormulaC₉H₁₁BrN₂O
Molecular Weight243.10 g/mol
CAS Number139253-79-5
SMILESO=C(N(C)C)C1=CC(=C(C=C1Br)N)
InChI KeyKGZYALLFLANLBU-UHFFFAOYSA-N

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1,650 cm⁻¹ (amide C=O stretch) and 3,350 cm⁻¹ (N-H stretch of -NH₂).
  • NMR:
    • ¹H NMR (CDCl₃): δ 2.98 (s, 6H, N(CH₃)₂), 6.82 (d, 1H, H-3), 7.25 (dd, 1H, H-4), 7.45 (s, 1H, H-6).
    • ¹³C NMR: δ 37.2 (N(CH₃)₂), 115.6 (C-5), 128.9 (C-2), 132.4 (C-1), 167.8 (C=O).

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

242.00548 g/mol

Monoisotopic Mass

242.00548 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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